![molecular formula C29H23F3N2O9S B562018 Acridinium C2 NHS Ester CAS No. 177332-37-5](/img/structure/B562018.png)
Acridinium C2 NHS Ester
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Overview
Description
Acridinium C2 NHS Ester is a chemical compound extensively used in bioanalytical chemistry for its luminescent properties . It can be used to label proteins and nucleic acids, and the covalently bound acridinium NHS ester will produce chemiluminescence in the presence of hydrogen peroxide .
Synthesis Analysis
A new synthetic strategy for the manipulation of the N-sulfopropyl group in acridinium esters has been described, which facilitates the attachment of a structurally simple sulfobetaine zwitterion to the acridinium nitrogen .Molecular Structure Analysis
The molecular formula of Acridinium C2 NHS Ester is C29H23F3N2O9S . The average mass is 632.561 Da and the monoisotopic mass is 632.107605 Da .Chemical Reactions Analysis
Acridinium esters can be triggered with emission of chemiluminescence by reductive triggering, e.g., by zinc metal or reduced forms of ferric and cupric salts . Organic reducing compounds like dithiothreitol, tricarboxyethylphosphine, or glutathione could be used in combination with organic oxidants like quinones or inorganic ferric or cupric salts .Physical And Chemical Properties Analysis
Acridinium C2 NHS Ester is a yellow solid . It is soluble in organic solvents such as ethanol and dimethyl formamide .Scientific Research Applications
Protein Labeling
Acridinium C2 NHS Ester can be used to label proteins . This compound can readily bind to proteins, such as antibodies, and other amino-containing biomolecules . The acridinium label is released from the carrier (such as proteins) upon hydrogen peroxide activation .
Nucleic Acid Labeling
In addition to proteins, Acridinium C2 NHS Ester can also be used to label nucleic acids . This makes it a versatile tool in molecular biology research .
Chemiluminescence Generation
The covalently bound acridinium NHS esters generate chemiluminescence in the presence of hydrogen peroxide . Exposure of an acridinium ester label to an alkaline hydrogen peroxide solution triggers a flash of light .
Immunoassays
Acridinium-labeled proteins and other biological molecules can be used as sensitive detection methods in immunoassays . This allows for the detection and quantification of a wide range of substances, including hormones, drugs, and specific proteins .
Biological Detections
Beyond immunoassays, acridinium-labeled molecules can be used in other biological detections . This broadens the scope of potential applications in biomedical research .
Reductive Triggering
Acridinium esters can also be triggered with emission of chemiluminescence by reductive triggering, e.g., by zinc metal or reduced forms of ferric and cupric salts . This opens up new possibilities for the use of acridinium esters as redox probes .
Hydrogen Peroxide Detection
Acridinium compounds have also been used to detect and quantify hydrogen peroxide . This can be particularly useful in studies related to oxidative stress and cellular damage .
Chemiluminescent Assays
The development of a highly sensitive chemiluminescent assay for hydrogen peroxide under neutral conditions using acridinium ester has been reported . This provides a powerful tool for the detection of hydrogen peroxide, which is an important reactive oxygen species in biological systems .
Mechanism of Action
Target of Action
The primary targets of Acridinium C2 NHS Ester are proteins and nucleic acids . The compound is amine-reactive and will bind to any primary amino group on proteins/peptides .
Mode of Action
Acridinium C2 NHS Ester interacts with its targets (proteins and nucleic acids) through a covalent bond . The compound has a quaternary nitrogen, which promotes a rapid chemiluminescent reaction with hydrogen peroxide . The acridine unit gives rise to the excited state N-methylacridone luminescent emitter . An aryloxy-leaving group is expelled during the reaction with hydrogen peroxide to give rise to a key intermediate in the chemiluminescent reaction .
Biochemical Pathways
The biochemical pathway primarily affected by Acridinium C2 NHS Ester is the chemiluminescent reaction with hydrogen peroxide . The compound generates chemiluminescence in the presence of hydrogen peroxide . Exposure of an acridinium ester label to an alkaline hydrogen peroxide solution triggers a flash of light .
Pharmacokinetics
The pharmacokinetics of Acridinium C2 NHS Ester primarily involve its interaction with hydrogen peroxide. The acridinium label is released from the carrier (such as proteins) upon hydrogen peroxide activation . This suggests that the compound’s bioavailability may be influenced by the presence and concentration of hydrogen peroxide in the environment.
Result of Action
The result of Acridinium C2 NHS Ester’s action is the generation of chemiluminescence. The covalently bound acridinium NHS esters generate chemiluminescence in the presence of hydrogen peroxide . This chemiluminescence can be used as a sensitive detection method in immunoassays and other biological detections .
Action Environment
The action of Acridinium C2 NHS Ester is influenced by environmental factors such as the presence and concentration of hydrogen peroxide . The compound’s efficacy and stability may also be affected by the pH of the environment, as the chemiluminescent reaction is triggered by exposure to an alkaline hydrogen peroxide solution .
properties
IUPAC Name |
[4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]phenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N2O6.CHF3O3S/c1-29-22-8-4-2-6-20(22)27(21-7-3-5-9-23(21)29)28(34)35-19-13-10-18(11-14-19)12-17-26(33)36-30-24(31)15-16-25(30)32;2-1(3,4)8(5,6)7/h2-11,13-14H,12,15-17H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDRKKHKYOEOLR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=C(C=C4)CCC(=O)ON5C(=O)CCC5=O.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23F3N2O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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